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Compound of Interest

Compound Name: Frutinone A

Cat. No.: B137992 Get Quote

CAS Number: 38210-27-4

Molecular Formula: C₁₆H₈O₄

Molecular Weight: 264.23 g/mol

Introduction
Frutinone A is a naturally occurring chromonocoumarin found in plants of the Polygala genus.

[1] It has garnered significant interest within the scientific community due to its diverse

biological activities, including potent enzyme inhibition, antimicrobial, anti-inflammatory, and

cytotoxic properties. This technical guide provides an in-depth overview of Frutinone A,

focusing on its chemical properties, synthesis, biological activities with associated quantitative

data, and relevant experimental protocols and signaling pathways. This document is intended

for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties
Frutinone A is a polycyclic aromatic compound with a rigid, planar structure. Its systematic

IUPAC name is 6H,7H-[2]Benzopyrano[4,3-b][2]benzopyran-6,7-dione.[3]
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Property Value Reference

CAS Number 38210-27-4 [4]

Molecular Formula C₁₆H₈O₄

Molecular Weight 264.23 g/mol

IUPAC Name
6H,7H-Benzopyrano[4,3-

b]benzopyran-6,7-dione

SMILES
O=C1OC2=CC=CC=C2C2=C1

C(=O)OC1=CC=CC=C12

Appearance Solid

Molecular Structure
2D Structure:

3D Structure:

3D structure of Frutinone A

Synthesis of Frutinone A
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Several synthetic routes to Frutinone A have been reported, with a focus on improving yield

and efficiency while utilizing readily available starting materials.

Palladium-Catalyzed C-H Activation/Carbonylation
A three-step total synthesis with an overall yield of 44% has been developed. This method

involves the construction of the chromone-annelated coumarin core through a palladium-

catalyzed C-H carbonylation of 2-phenolchromones.

Base-Promoted Intramolecular Nucleophilic Substitution
Another efficient protocol accomplishes the total synthesis of Frutinone A in three steps

starting from 2′-hydroxyacetophenone. The key final step is a base-promoted intramolecular

nucleophilic substitution of 3-(2-chlorobenzoyl)-4-hydroxycoumarin, which provides Frutinone
A in excellent yield.

Biological Activities and Quantitative Data
Frutinone A exhibits a range of biological activities, with its most potent effect observed as an

inhibitor of the cytochrome P450 enzyme CYP1A2.
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Biological Activity Target/Assay Quantitative Data Reference

Enzyme Inhibition
Cytochrome P450

1A2 (CYP1A2)
IC₅₀ = 0.56 µM

Kᵢ (mixed inhibition

with 3-cyano-7-

ethoxycoumarin) =

0.48 µM

Kᵢ (competitive

inhibition with

ethoxyresorufin) =

0.31 µM

Antimicrobial Activity

Gram-positive

bacteria (e.g.,

Staphylococcus

aureus)

MIC ≈ 10-25 µg/mL

Anti-inflammatory

Activity

Inhibition of nitric

oxide (NO) production

in LPS-stimulated

macrophages

IC₅₀ ≈ 15-20 µM

Cytotoxic Activity Cancer cell lines IC₅₀ ≈ 5-10 µM

Experimental Protocols
The following are generalized protocols for key experiments related to the biological activities

of Frutinone A. Researchers should optimize these protocols based on their specific

experimental conditions and cell lines.

Synthesis of Frutinone A (Base-Promoted Intramolecular
Nucleophilic Substitution)

Starting Material: 3-(2-chlorobenzoyl)-4-hydroxycoumarin.
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Reaction Conditions: The substrate is subjected to a base-promoted intramolecular

nucleophilic substitution reaction.

Optimization: The reaction is optimized by screening different bases, solvents, temperatures,

and reaction times to achieve the highest yield.

Purification: The final product, Frutinone A, is purified using standard chromatographic

techniques.

Antimicrobial Activity (Broth Microdilution Assay)
Inoculum Preparation: Prepare a standardized inoculum of the target microorganism (e.g.,

Staphylococcus aureus) in a suitable broth medium.

Serial Dilution: Perform serial dilutions of Frutinone A in a 96-well microtiter plate to obtain a

range of concentrations.

Inoculation: Inoculate each well with the prepared microbial suspension.

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest

concentration of Frutinone A that visibly inhibits microbial growth.

Cytotoxicity Assay (MTT Assay)
Cell Seeding: Seed the desired cancer cell line in a 96-well plate at an appropriate density

and allow them to adhere overnight.

Treatment: Treat the cells with various concentrations of Frutinone A and incubate for a

specified period (e.g., 24, 48, or 72 hours).

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

solution to each well and incubate for 2-4 hours to allow for the formation of formazan

crystals.

Solubilization: Solubilize the formazan crystals by adding a suitable solvent (e.g., DMSO or

isopropanol).
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Absorbance Measurement: Measure the absorbance at a wavelength of approximately 570

nm using a microplate reader. The IC₅₀ value is calculated as the concentration of Frutinone
A that reduces cell viability by 50%.

Anti-inflammatory Activity (Nitric Oxide Production
Assay)

Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in a 96-well plate.

Pre-treatment: Pre-treat the cells with different concentrations of Frutinone A for 1-2 hours.

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory

response and nitric oxide (NO) production.

Incubation: Incubate the cells for 24 hours.

NO Measurement: Measure the amount of nitrite (a stable product of NO) in the cell culture

supernatant using the Griess reagent. The IC₅₀ value is the concentration of Frutinone A
that inhibits NO production by 50%.

Signaling Pathways and Mechanisms of Action
Inhibition of Cytochrome P450 1A2 (CYP1A2)
Frutinone A is a potent inhibitor of CYP1A2, a key enzyme involved in the metabolism of

various xenobiotics, including many therapeutic drugs. The inhibition is reversible and exhibits

a mixed-type or competitive mechanism depending on the substrate used. This suggests that

Frutinone A can interact with both the active site and an allosteric site on the enzyme.
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Caption: Frutinone A inhibits CYP1A2 via competitive and mixed mechanisms.

Potential Modulation of the NF-κB Signaling Pathway
While direct studies on Frutinone A's effect on the NF-κB pathway are limited, many flavonoids

are known to exert their anti-inflammatory effects by modulating this critical signaling cascade.

The canonical NF-κB pathway is a key regulator of inflammation. Upon stimulation by pro-

inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the

phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-

κB dimer (typically p50/p65) to translocate to the nucleus and induce the transcription of pro-
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inflammatory genes, such as those for TNF-α, IL-6, and iNOS. Flavonoids can potentially inhibit

this pathway at various points, for instance, by inhibiting IKK activation.
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Click to download full resolution via product page

Caption: Potential mechanism of Frutinone A's anti-inflammatory action via NF-κB pathway

inhibition.

Conclusion
Frutinone A is a promising natural product with a well-defined chemical structure and

significant, quantifiable biological activities. Its potent inhibition of CYP1A2 warrants further

investigation for potential drug-drug interactions. The antimicrobial, anti-inflammatory, and

cytotoxic properties of Frutinone A make it a valuable lead compound for the development of

new therapeutic agents. The experimental protocols and signaling pathway information

provided in this guide offer a solid foundation for researchers to further explore the

pharmacological potential of this intriguing molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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